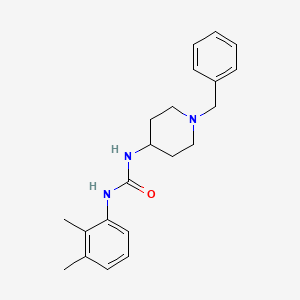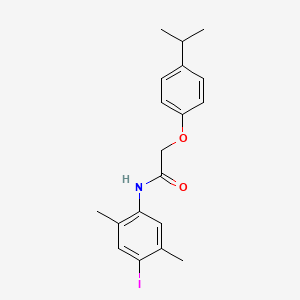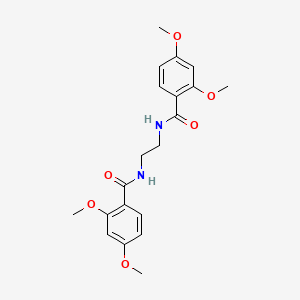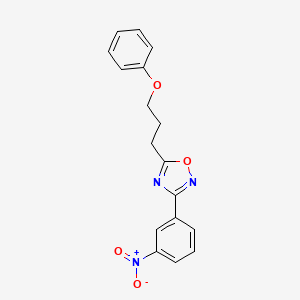
N-(1-benzyl-4-piperidinyl)-N'-(2,3-dimethylphenyl)urea
Descripción general
Descripción
N-(1-benzyl-4-piperidinyl)-N'-(2,3-dimethylphenyl)urea is a useful research compound. Its molecular formula is C21H27N3O and its molecular weight is 337.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.215412493 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Virtual Screening and Pharmacokinetic Studies
N-(1-benzyl-4-piperidinyl)-N'-(2,3-dimethylphenyl)urea and its analogues have been explored through virtual screening targeting the urokinase receptor (uPAR). These compounds, such as IPR-69, have demonstrated effectiveness in inhibiting breast MDA-MB-231 invasion, migration, and adhesion assays. They also exhibit properties blocking angiogenesis and inducing apoptosis. Notably, compound 3 from this series showed promising pharmacokinetic properties, with significant oral bioavailability and a half-life conducive to therapeutic applications, particularly in reducing tumor volumes and metastasis in breast cancer models (Wang et al., 2011).
QSAR and ADMET Studies in Anti-cancer Research
Quantitative structure-activity relationship (QSAR) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction studies have been utilized for designing benzyl urea derivatives with anti-cancer properties. One specific compound, 1-(2, 4-dimethylphenyl)-3, 3-dimethyl-1-(2-nitrobenzyl) urea, demonstrated significant anti-proliferative activity in various human cancer cell lines, surpassing the efficacy of the reference standard 5-fluorouracil. This indicates the potential of this compound derivatives as effective anti-cancer agents (Lokwani et al., 2011).
Allosteric Antagonist Studies
Studies on allosteric antagonists like 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) reveal their effects on cannabinoid CB1 receptor modulation. These antagonists demonstrate potential in altering neuronal excitability and might offer therapeutic alternatives in central nervous system diseases. The research suggests that compounds structurally similar to this compound could play a crucial role in neuropharmacology (Wang et al., 2011).
Monomer Preparation and Characterization
Research into the preparation and characterization of monomers containing N'-2,2,6,6-tetramethyl-4-piperidyl urea has been conducted. This involves studying the structural and physical properties of these monomers, indicating potential applications in polymer science and materials engineering (Pan et al., 1994).
Hypocholesterolemic Properties
Exploration into hypocholesterolemic trisubstituted urea analogues, such as N'-(2,4-dimethylphenyl)-N-benzyl-N-n-butylurea, highlights their potential as inhibitors of the ACAT enzyme. This positions them as promising agents against hypercholesterolemia and atherosclerosis, extending the therapeutic applications of this compound derivatives (Devries et al., 1989).
Propiedades
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(2,3-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-7-6-10-20(17(16)2)23-21(25)22-19-11-13-24(14-12-19)15-18-8-4-3-5-9-18/h3-10,19H,11-15H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYOCXPATXTXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


METHANONE](/img/structure/B4551830.png)

![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4551848.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4551856.png)

![N-{2-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4551869.png)



![methyl 2-({[(2-tert-butylphenyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4551891.png)
![3-[(cyclooctylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4551899.png)
![2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B4551900.png)
![4-ethyl-N-(4-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4551915.png)
![tert-butyl 4-{[(4-fluorobenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4551919.png)
